molecular formula C12H15BrN2O B1518539 1-(4-Bromo-2-methylbenzoyl)piperazine CAS No. 1156842-50-0

1-(4-Bromo-2-methylbenzoyl)piperazine

Cat. No. B1518539
M. Wt: 283.16 g/mol
InChI Key: JPPPZQWQOYPLMW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylbenzoyl)piperazine is an organic compound with the molecular formula C12H15BrN2O and a molecular weight of 283.17 . It is a powder at room temperature .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2-methylbenzoyl)piperazine is 1S/C12H15BrN2O/c1-9-8-10 (13)2-3-11 (9)12 (16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-(4-Bromo-2-methylbenzoyl)piperazine is a powder at room temperature . It has a molecular weight of 283.17 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Piperazine derivatives have been widely investigated for their antimicrobial and antifungal properties. A study highlights the synthesis of novel 1,4-disubstituted piperazines, evaluating their antibacterial activities against resistant strains of bacteria. This research indicates the potential of piperazine derivatives in combating microbial resistance, a growing concern in healthcare (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

Cancer Research

In the realm of cancer research, piperazine derivatives have been explored for their cytotoxic effects on various cancer cell lines. A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines, showcasing their potential as chemotherapeutic agents (Yarim, Koksal, Durmaz, & Atalay, 2012).

Antidepressant and Anxiolytic Effects

The structural motif of piperazine is also found in compounds exhibiting central nervous system activity, including antidepressants and anxiolytics. Research into spiro[isobenzofuran-1(3H),4'-piperidines] demonstrated notable inhibition of tetrabenazine-induced ptosis, suggesting potential antidepressant and anxiolytic properties (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, 1976).

Diabetes Management

Piperazine derivatives have been identified as promising antidiabetic compounds, with studies revealing compounds that significantly improve glucose tolerance without inducing hypoglycemia. This opens up avenues for new diabetes treatments that manage blood sugar levels effectively (Le Bihan, Rondu, Pelé-Tounian, Wang, Lidy, Touboul, Lamouri, Dive, Huet, Pfeiffer, Renard, Guardiola‐Lemaître, Manechez, Pénicaud, Ktorza, Godfroid, 1999).

Safety And Hazards

The safety information for 1-(4-Bromo-2-methylbenzoyl)piperazine includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 1-(4-Bromo-2-methylbenzoyl)piperazine are not mentioned in the search results, it’s worth noting that piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

(4-bromo-2-methylphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPPZQWQOYPLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methylbenzoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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